Forskolin

Descripción

Potent activator of the adenylate cyclase system and the biosynthesis of cyclic AMP. From the plant Coleus forskohlii. Has antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities; also lowers intraocular pressure and promotes release of hormones from the pituitary gland.

This compound has been reported in Plectranthus, Apis cerana, and Plectranthus barbatus with data available.

COLFORSIN is a small molecule drug with a maximum clinical trial phase of II.

Potent activator of the adenylate cyclase system and the biosynthesis of cyclic AMP. From the plant Coleus forskohlii. Has antihypertensive, positive ionotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities; also lowers intraocular pressure and promotes release of hormones from the pituitary gland.

Potent activator of the adenylate cyclase system and the biosynthesis of cyclic AMP. From the plant COLEUS FORSKOHLII. Has antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities; also lowers intraocular pressure and promotes release of hormones from the pituitary gland.

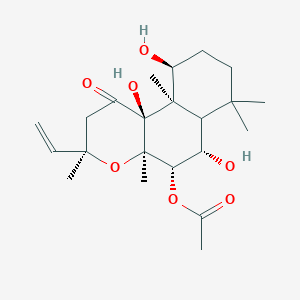

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forskolin's Activation of Adenylate Cyclase: A Deep Dive into its Molecular Mechanism and Experimental Analysis

Introduction: Forskolin as a Cornerstone Tool in cAMP Signaling Research

This compound, a labdane diterpene isolated from the roots of the Coleus forskohlii plant, has established itself as an indispensable tool in the study of cell signaling.[1] Its utility stems from its unique ability to directly and reversibly activate most isoforms of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1] This direct activation bypasses the need for G protein-coupled receptor (GPCR) stimulation, providing researchers with a powerful method to elevate intracellular cAMP levels and investigate the downstream consequences of this critical signaling pathway.[2] This in-depth guide will elucidate the molecular intricacies of this compound's mechanism of action on adenylate cyclase, provide detailed protocols for its experimental investigation, and offer insights into the interpretation of the resulting data.

The Molecular Ballet: this compound's Interaction with Adenylate Cyclase

The activation of adenylyl cyclase by this compound is a nuanced process involving direct binding to the catalytic core of the enzyme and a synergistic interplay with the stimulatory G protein alpha subunit (Gsα).

Direct Activation at the Catalytic Core

Mammalian adenylyl cyclases are characterized by a complex structure that includes two transmembrane domains and two cytosolic domains, C1 and C2. The catalytic core of the enzyme is formed by the dimerization of these C1 and C2 domains.[3] this compound exerts its activating effect by binding to a hydrophobic pocket located at the interface of the C1 and C2 domains.[3][4][5] This binding event is thought to stabilize the active conformation of the catalytic dimer, thereby promoting the conversion of ATP to cAMP.[3]

Structural studies have revealed that the this compound binding site is distinct from the ATP binding site, classifying this compound as an allosteric activator.[4] The interaction is primarily hydrophobic, but specific hydrogen bonds are crucial for the activation mechanism. For instance, a hydrogen bond between the C1-OH group of this compound and the backbone oxygen of Val506 in the C1 subunit is critical for triggering the conformational switch that leads to catalysis.[5]

DOT script for this compound's Direct Activation of Adenylate Cyclase

Figure 1: this compound directly binds to the interface of the C1 and C2 domains of adenylyl cyclase, stabilizing the active catalytic dimer and promoting the conversion of ATP to cAMP.

Synergistic Activation with Gsα

A key aspect of this compound's action is its synergistic relationship with the Gsα subunit.[3][6] While this compound can activate adenylyl cyclase independently, its potency and efficacy are significantly enhanced in the presence of activated Gsα.[6][7] This synergy is attributed to the ability of both this compound and Gsα to promote the association and conformational stabilization of the C1 and C2 domains.[3][6] The binding of Gsα to the C2 domain and this compound to the C1/C2 interface cooperatively stabilizes the active state of the enzyme, leading to a much greater production of cAMP than either activator could achieve alone.[3][6] In fact, the presence of Gsα can increase the affinity of adenylyl cyclase for this compound by approximately 400-fold.[8]

DOT script for Synergistic Activation by this compound and Gsα

Figure 2: The synergistic activation of adenylyl cyclase by this compound and activated Gsα leads to a substantial increase in cAMP production.

Isoform-Specific Sensitivity

It is crucial for researchers to be aware that not all adenylyl cyclase isoforms are equally sensitive to this compound. Of the nine membrane-bound adenylyl cyclase isoforms (AC1-9), isoforms 1 through 8 are activated by this compound.[9][10] In contrast, AC9 is notably insensitive to this compound activation.[11] This differential sensitivity is due to a key amino acid difference in the this compound-binding pocket of AC9.[11] The soluble adenylyl cyclase (sAC) is also insensitive to this compound. This isoform-specific activity allows this compound to be used as a tool to discriminate between different adenylyl cyclase-dependent signaling pathways.

Experimental Analysis of this compound's Action

The investigation of this compound's effect on adenylyl cyclase activity primarily involves the quantification of cAMP production in cells or membrane preparations. Two common and robust methods for this are the adenylyl cyclase activity assay using radiolabeled ATP and the competitive enzyme-linked immunosorbent assay (ELISA) for cAMP.

Adenylyl Cyclase Activity Assay using [α-³²P]ATP

This classic and highly sensitive assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

Rationale: The use of a radiolabeled substrate provides a direct and quantitative measure of enzyme activity. The separation of the product ([³²P]cAMP) from the substrate ([α-³²P]ATP) is the critical step for accurate quantification.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells of interest to a high density.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation, and [α-³²P]ATP.

-

Add the prepared cell membranes to the reaction mixture.

-

To test the effect of this compound, add varying concentrations of this compound (typically in a range from 10 nM to 100 µM) to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Separation and Quantification of [³²P]cAMP:

-

Stop the reaction by adding a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Separate [³²P]cAMP from [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.

-

Elute the [³²P]cAMP from the alumina column with a suitable buffer (e.g., 0.1 M imidazole).

-

Quantify the amount of [³²P]cAMP using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific activity of adenylyl cyclase as picomoles of cAMP produced per minute per milligram of membrane protein.

-

Plot the adenylyl cyclase activity against the concentration of this compound to determine the EC₅₀ value (the concentration of this compound that elicits a half-maximal response).

-

DOT script for Adenylyl Cyclase Activity Assay Workflow

Figure 3: Workflow for the adenylyl cyclase activity assay using [α-³²P]ATP.

Competitive ELISA for cAMP Quantification

This immunoassay-based method offers a non-radioactive alternative for measuring cAMP levels in cell lysates.

Rationale: This assay relies on the principle of competition between the cAMP in the sample and a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound is inversely proportional to the concentration of cAMP in the sample.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Add varying concentrations of this compound to the wells and incubate for a specific time at 37°C.

-

-

Cell Lysis:

-

Lyse the cells using a lysis buffer provided with the ELISA kit or a mild detergent-based buffer.

-

-

ELISA Procedure:

-

Add the cell lysates and a series of cAMP standards to the wells of a microplate pre-coated with an anti-cAMP antibody.

-

Add a fixed amount of enzyme-linked cAMP conjugate (e.g., cAMP-HRP) to each well.

-

Incubate the plate to allow for the competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme conjugate (e.g., TMB for HRP) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.

-

Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the amount of protein in each sample.

-

DOT script for Competitive ELISA for cAMP Workflow

Figure 4: Workflow for the competitive ELISA for cAMP quantification.

Quantitative Data and Interpretation

The potency of this compound can vary depending on the adenylyl cyclase isoform being studied. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify this potency.

| Adenylyl Cyclase Isoform | This compound EC₅₀ (µM) | Reference |

| Type I | 0.5 | [12] |

| Type II | - | - |

| Type V | - | - |

| Type VI | - | - |

| HEK293 cells (endogenous) | 0.0093 - 0.0127 | |

| Rat Cerebral Cortical Membranes | 5 - 10 | [13] |

Note: A comprehensive table with EC₅₀ values for all this compound-sensitive isoforms is challenging to compile from the literature due to variations in experimental conditions. The provided values are illustrative.

Interpretation of Results:

-

EC₅₀ Value: A lower EC₅₀ value indicates a higher potency of this compound for that particular adenylyl cyclase isoform or cellular context.

-

Maximal Response: The maximal cAMP production achieved in response to this compound reflects the efficacy of the compound and the total adenylyl cyclase activity in the system.

-

Synergism with Gsα: When co-stimulating with a Gs-coupled receptor agonist, a synergistic increase in cAMP production compared to the additive effects of each agent alone provides strong evidence for the interplay between this compound and Gsα in activating adenylyl cyclase.[3]

Advanced Application: Site-Directed Mutagenesis of the this compound Binding Site

To further dissect the molecular determinants of this compound's action, site-directed mutagenesis can be employed to alter specific amino acid residues within the this compound-binding pocket of adenylyl cyclase.

Rationale: By mutating key residues and observing the resulting changes in this compound sensitivity, researchers can confirm the importance of these residues in this compound binding and/or the conformational changes required for activation.

Illustrative Experimental Workflow:

-

Identify Target Residues: Based on structural data and sequence alignments, identify conserved residues within the hydrophobic pocket at the C1/C2 interface that are predicted to interact with this compound. For example, mutating the residue in AC9 that corresponds to a key this compound-interacting residue in other isoforms can confer this compound sensitivity to the otherwise insensitive AC9.[11]

-

Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired point mutation into the cDNA encoding the adenylyl cyclase isoform of interest.

-

Expression: Transfect a suitable cell line (e.g., HEK293) with the wild-type and mutant adenylyl cyclase constructs.

-

Functional Analysis: Perform adenylyl cyclase activity assays or cAMP ELISAs on cells expressing the wild-type and mutant enzymes.

-

Data Comparison: Compare the EC₅₀ and maximal response to this compound between the wild-type and mutant adenylyl cyclase. A significant increase in the EC₅₀ or a decrease in the maximal response for the mutant would indicate that the mutated residue is critical for this compound's action.

Conclusion: A Versatile Tool with a Well-Defined Mechanism

This compound remains a cornerstone of cAMP signaling research due to its direct and potent activation of adenylyl cyclase. A thorough understanding of its molecular mechanism, including its interaction with the catalytic core and its synergistic relationship with Gsα, is essential for the design and interpretation of experiments. The detailed protocols provided in this guide offer a framework for the robust and reliable investigation of this compound's effects, enabling researchers to continue to unravel the complexities of the cAMP signaling cascade.

References

- Two cytoplasmic domains of mammalian adenylyl cyclase form a Gs alpha- and this compound-activated enzyme in vitro - PubMed. (URL: [Link])

- Competitive ELISA Protocol - Cre

- cAMP Complete ELISA - Amazon S3. (URL: [Link])

- An enzymatic fluorometric assay for adenylate cyclase activity - PubMed. (URL: [Link])

- The enzymatic preparation of [alpha-32P]ATP, [alpha-32P]GTP, [32P]cAMP, and [32P]cGMP, and their use in the assay of adenylate and guanylate cyclases and cyclic nucleotide phosphodiesterases - PubMed. (URL: [Link])

- Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mut

- Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mutational analysis - PMC - PubMed Central. (URL: [Link])

- Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with this compound - PMC. (URL: [Link])

- Competitive ELISA protocol - St John's Labor

- Activation and inhibition of adenylyl cyclase isoforms by this compound analogs - PubMed. (URL: [Link])

- International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PubMed Central. (URL: [Link])

- Distinct Mechanisms of Calmodulin Binding and Regulation of Adenylyl Cyclases 1 and 8 | Biochemistry - ACS Public

- Interactions of this compound and ATP with the cytosolic domains of mammalian adenylyl cyclase - PubMed. (URL: [Link])

- Conversion of this compound-insensitive to this compound-sensitive (mouse-type IX) adenylyl cyclase - PubMed. (URL: [Link])

- G-protein-coupled receptor agonists augment adenylyl cyclase activity induced by this compound in human corpus cavernosum smooth muscle cells - PubMed. (URL: [Link])

- This compound and derivatives as tools for studying the role of cAMP - PubMed. (URL: [Link])

- Construction of a soluble adenylyl cyclase activated by Gs alpha and this compound - PubMed. (URL: [Link])

- Human adenylyl cyclase 9 is auto-stimulated by its isoform-specific C-terminal domain. (URL: [Link])

- Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC - PubMed Central. (URL: [Link])

- Activation and Inhibition of Adenylyl Cyclase Isoforms by this compound Analogs - ResearchG

- Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

- Target-Specific Assays | Reaction Biology. (URL: [Link])

- This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed. (URL: [Link])

- Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substr

- Dose response curves for this compound-treated HEK 293 cells. Each point on...

- Preparation of alpha-32P-labeled Nucleoside Triphosphates, Nicotinamide Adenine Dinucleotide, and Cyclic Nucleotides for Use in Determining Adenylyl and Guanylyl Cyclases and Cyclic Nucleotide Phosphodiesterase - PubMed. (URL: [Link])

Sources

- 1. Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-protein-coupled receptor agonists augment adenylyl cyclase activity induced by this compound in human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two cytoplasmic domains of mammalian adenylyl cyclase form a Gs alpha- and this compound-activated enzyme in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of a soluble adenylyl cyclase activated by Gs alpha and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of this compound and ATP with the cytosolic domains of mammalian adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and inhibition of adenylyl cyclase isoforms by this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Conversion of this compound-insensitive to this compound-sensitive (mouse-type IX) adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the role of Forskolin in cAMP signaling pathways?

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is diving deep into forskolin's role within cAMP signaling, specifically how it interacts directly with adenylyl cyclase and its underlying mechanism of action. I aim to build a strong foundational knowledge.

Outlining Guide Structure

I'm now outlining the technical guide. The plan is to introduce the cAMP signaling pathway, then dig into this compound's activation of adenylyl cyclase, including downstream effects. I plan to incorporate common experimental protocols using this compound to artificially increase cAMP levels and will look for quantitative data, like EC50 values, across different adenylyl cyclase isoforms. I'll be sure to cite reliable sources every step of the way. I am also working on designing diagrams.

Defining Specific Research Areas

I'm now zeroing in on precise research areas. I'm focusing on Google searches to understand this compound's mechanism, direct adenylyl cyclase interaction, and research applications. After that, I will start to structure my guide. It's now planned to include the cAMP pathway, this compound's action, and downstream effects. I am also researching experimental protocols. I will also incorporate a data table, and then design diagrams. Finally, I will write the guide.

Forskolin from Coleus forskohlii: From Ethnobotanical Roots to a Cornerstone of Cellular Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of forskolin, a labdane diterpene derived from the plant Coleus forskohlii. We will explore its historical discovery, delve into the intricacies of its biosynthesis, provide detailed methodologies for its extraction and analysis, and elucidate its pivotal mechanism of action as a direct activator of adenylyl cyclase. This document is intended for scientists, researchers, and professionals in the field of drug development who require a deep, mechanistic understanding of this unique natural product.

Discovery and Historical Context: A Serendipitous Unveiling

The journey of this compound from a traditional Ayurvedic remedy to a ubiquitous tool in cell biology labs is a testament to the value of natural product screening.

Ethnobotanical Origins

Coleus forskohlii (syn. Plectranthus barbatus), a member of the mint family (Lamiaceae), has been used for centuries in traditional Hindu and Ayurvedic medicine across India, Nepal, and Thailand.[1][2][3][4] The root of the plant was traditionally used to treat a variety of ailments, including cardiovascular conditions like hypertension, respiratory disorders, and skin conditions like eczema.[2][3][5][6]

Scientific Discovery

In the 1970s, as part of a large-scale screening of Indian medicinal plants, the Indian Central Drug Research Institute (CDRI) investigated extracts from C. forskohlii.[3][6][7] These initial studies identified a potent hypotensive (blood pressure-lowering) and spasmolytic (muscle-relaxing) component within the root extracts.[3][7] This active principle was first isolated in 1974 and initially named "coleanol".[4][7] Subsequent detailed structural elucidation confirmed its unique chemical identity, a complex labdane diterpene, and the compound was renamed This compound in honor of the Finnish botanist Peter Forsskål.[2][4][7] This discovery marked the beginning of decades of research into its unique biological activity.

The Origin: Biosynthesis of this compound

This compound's complex, highly oxygenated structure is the product of an intricate and localized biosynthetic pathway within the plant. Commercial production relies solely on its extraction from C. forskohlii, as it is the only known natural source.[8]

Site of Synthesis

Biochemical and transcriptomic analyses have revealed that this compound biosynthesis is strictly localized within the root cork cells of C. forskohlii.[8][9][10][11] This specific accumulation underscores the specialized metabolic machinery present in this tissue.

The Biosynthetic Pathway

The construction of this compound begins with universal terpenoid precursors and proceeds through a multi-step enzymatic cascade. The entire pathway has been successfully elucidated and even reconstituted in microbial hosts like Saccharomyces cerevisiae.[10][11]

-

Precursor Formation: Like all diterpenes, the pathway begins with the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), produced via the mevalonate (MVA) and 2-methyl-D-erythritol 4-phosphate (MEP) pathways.[9]

-

GGPP Synthesis: These C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) .[9][12][13]

-

Diterpene Scaffold Formation: This is the committed step in this compound biosynthesis. A pair of diterpene synthases (diTPSs), CfTPS2 and CfTPS3 , catalyze the complex cyclization of the linear GGPP molecule into the bicyclic labdane scaffold, 13R-manoyl oxide (13R-MO) .[10][13] 13R-MO is the foundational hydrocarbon backbone of this compound.

-

Oxidative Cascade and Acetylation: The conversion of the relatively simple 13R-MO into the highly functionalized this compound molecule requires a remarkable series of reactions: six regio- and stereospecific monooxygenations and a single regiospecific acetylation.[8][10][11] This cascade is primarily catalyzed by a set of multifunctional cytochrome P450 enzymes (CYPs) from the plant-specific CYP76AH subfamily, namely CfCYP76AH11, CfCYP76AH15, and CfCYP76AH16 .[9][10][11][14] The final step is the acetylation at the C7 position, catalyzed by a Coleus forskohlii acetyltransferase (CfACT) .[9][14]

Caption: The biosynthetic pathway of this compound from GGPP.

Isolation and Analysis: From Plant to Pure Compound

The isolation of this compound from C. forskohlii roots is a standard natural product chemistry workflow. The choice of solvents and chromatographic methods is critical for achieving high purity.

Laboratory-Scale Extraction and Purification Protocol

This protocol describes a common method for isolating this compound for research purposes.[15][16][17][18][19]

Objective: To extract and purify this compound from dried C. forskohlii root material.

Materials:

-

Dried, powdered Coleus forskohlii roots

-

Solvents: Chloroform (or Dichloromethane), Toluene, Ethyl Acetate, n-Hexane (all HPLC grade)

-

Silica gel (230-400 mesh) for column chromatography

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

Methodology:

-

Preparation of Plant Material:

-

Solvent Extraction:

-

Macerate 500 g of powdered root material with an organochlorine solvent like chloroform (3 x 500 mL) with continuous stirring at room temperature for 2 hours for each extraction cycle.[18] Rationale: this compound is a moderately polar diterpene, showing good solubility in chlorinated solvents, which effectively extracts it from the non-polar lipids and other constituents.

-

Filter the extract after each cycle and pool the filtrates.

-

-

Concentration:

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel (e.g., 60 g for 2 g of crude extract) in toluene and pack it into a glass column.[18]

-

Dissolve the crude residue in a minimal amount of toluene and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% Toluene and gradually increasing the proportion of Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20 Toluene:EtOAc).[18] Rationale: This gradient elution separates compounds based on polarity. Less polar impurities elute first, while the more polar this compound is retained longer and elutes in later fractions.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a Toluene:EtOAc (80:20) mobile phase. This compound-containing fractions can be identified by comparing with a standard.

-

-

Crystallization and Final Purification:

-

Pool the this compound-rich fractions (typically those from the 80:20 Toluene:EtOAc elution) and concentrate to dryness.[18]

-

Dissolve the resulting solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity appears.

-

Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization. Rationale: This recrystallization step is a final purification method. This compound is soluble in hot ethyl acetate but poorly soluble in the cold ethyl acetate/hexane mixture, causing it to crystallize out while more soluble impurities remain in the mother liquor.

-

Filter the crystals, wash with cold n-hexane, and dry under vacuum. The final product should be off-white crystals with a melting point of 230-232°C.[18]

-

Caption: Experimental workflow for this compound isolation.

Analytical Characterization

A suite of analytical techniques is employed to identify, quantify, and confirm the structure of isolated this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantification due to its accuracy and reproducibility.[16][17]

| Technique | Purpose | Rationale & Key Parameters |

| TLC / HPTLC | Rapid qualitative analysis, monitoring purification | Identifies presence of this compound by comparing the Rf value to a standard. HPTLC offers better resolution and quantification capabilities.[16] |

| HPLC | Precise quantification and purity assessment | The most widely used method. A C18 column with a mobile phase like Methanol:Water (e.g., 60:40) and UV detection at 210 nm provides accurate and reproducible results for determining purity (e.g., >99.6%).[16][19] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Electrospray Ionization (ESI-MS) is used to confirm the molecular weight (C₂₂H₃₄O₇, MW: 410.5 g/mol ).[17][18] |

| NMR Spectroscopy | Definitive structural elucidation | 1H and 13C NMR are essential for unambiguously confirming the complex three-dimensional structure of the this compound molecule.[17][18] |

Molecular Pharmacology: A Unique Activator of Adenylyl Cyclase

This compound's value in research and medicine stems from its direct and potent activation of the enzyme adenylyl cyclase (AC), a central player in cellular signal transduction.[5][20][21]

The cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that translates extracellular signals (first messengers, like hormones) into intracellular responses.[22][23][24] The canonical pathway is as follows:

-

A ligand binds to a G protein-coupled receptor (GPCR).

-

The receptor activates an associated G protein (Gs).

-

The Gs alpha subunit activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA phosphorylates downstream target proteins, altering their activity and triggering a cellular response.[24][25]

This compound's Unique Mechanism of Action

This compound's primary mechanism is the receptor-independent, direct activation of adenylyl cyclase .[22] This is a crucial distinction from hormones or neurotransmitters, which require GPCRs. This compound bypasses the receptor and directly stimulates the enzyme, making it an invaluable tool for studying the downstream effects of cAMP elevation without confounding receptor-level interactions.[22]

Molecularly, this compound binds within a hydrophobic pocket of the adenylyl cyclase enzyme. This binding stabilizes the interaction between the two catalytic domains (C1a and C2a), locking them into their active conformation and dramatically increasing their catalytic efficiency in converting ATP to cAMP.[22] While it directly activates AC, it can also act synergistically with GPCR agonists, potentiating their effects.[21][26]

Caption: this compound's direct activation of the cAMP pathway.

Applications in Research and Drug Development

This compound's unique properties have made it a cornerstone tool in basic research and a lead compound for therapeutic development.

-

Research Tool: As a direct activator of adenylyl cyclase, this compound is widely used to artificially raise intracellular cAMP levels.[22][23] This allows researchers to study the myriad of cellular processes regulated by the cAMP/PKA pathway, including gene transcription, synaptic plasticity, stem cell differentiation, and hormone feedback loops.[22][27]

-

Therapeutic Potential: The physiological effects of elevated cAMP have led to the investigation of this compound for several conditions:

-

Asthma: Increased cAMP in bronchial smooth muscle leads to relaxation and bronchodilation, easing breathing.[1][6]

-

Cardiovascular Conditions: this compound exhibits positive inotropic (strengthening heart contractions) and vasodilatory effects, which have been studied for heart failure and hypertension.[1][3][11][28]

-

Weight Management: The stimulation of lipolysis (fat breakdown) in adipose tissue via the cAMP pathway is the basis for its use in weight loss supplements, though clinical evidence remains limited.[1][29][30]

-

-

Drug Development: The native this compound molecule has limitations, including poor water solubility. This has driven the development of more potent, water-soluble derivatives (e.g., colforsin daropate) for intravenous and other clinical applications.[5][23][31] Furthermore, due to the low and variable yields from plant sources, significant research is focused on heterologous biosynthesis , engineering microorganisms like yeast and bacteria to produce this compound in scalable, controlled bioreactors, ensuring a sustainable supply.[9][10][11][32][33]

Conclusion

This compound stands as a paradigm of natural product discovery. Its journey from the roots of Coleus forskohlii in traditional medicine to a fundamental tool in molecular biology laboratories highlights the power of ethnobotanical knowledge guided by rigorous scientific inquiry. Its unique, receptor-independent mechanism of adenylyl cyclase activation provides researchers with an unparalleled method to probe the ubiquitous cAMP signaling pathway. As metabolic engineering and synthetic biology advance, the story of this compound continues to evolve, promising a sustainable future for this remarkable diterpene in both the laboratory and the clinic.

References

- Ju, M., Liu, D., & Yuan, Y. (2021). Progress in heterologous biosynthesis of this compound. Journal of Industrial Microbiology & Biotechnology, 48(3-4), kuab009. [Link]

- WebMD. (2023). This compound: Health Benefits, Common Uses, Side Effects, and Risks. WebMD. [Link]

- Pateraki, I., Andersen-Ranberg, J., et al. (2017). Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii. eLife, 6, e20014. [Link]

- Mechotech. (n.d.). Coleus Forskohlii Extract – Herbal Extraction Plant. Mechotech: Advanced Solutions. [Link]

- Pateraki, I., Andersen-Ranberg, J., et al. (2017).

- CORDIS | European Commission. (n.d.).

- Laurenza, A., McHugh Sutkowski, E., & Seamon, K. B. (1989). This compound: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action?. Trends in Pharmacological Sciences, 10(11), 442-447. [Link]

- Farinelli, Z., & Brtva, S. (1982). This compound requires more than the catalytic unit to activate adenylate cyclase. Molecular and Cellular Endocrinology, 28(3), 681-690. [Link]

- ResearchGate. (n.d.). Proposed biosynthetic pathway of this compound and carnosic acid.

- Murray, M. T. (2016). Coleus forskohlii. Musculoskeletal Key. [Link]

- Natural Medicine Journal. (n.d.). Coleus Forskohlii Benefits and Therapeutic Results | Clinical Study Review. [Link]

- Seamon, K. B., Padgett, W., & Daly, J. W. (1981). This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells. Proceedings of the National Academy of Sciences, 78(6), 3363-3367. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- BIP-CIC. (n.d.). This compound. MORPHOLOGY. EXTRACTION.

- Memorial Sloan Kettering Cancer Center. (2023). This compound. [Link]

- George, J., & Kumar, A. (2024). Biotechnological interventions for the production of this compound, an active compound from the medicinal plant, Coleus forskohlii. Applied Microbiology and Biotechnology, 108(1), 1-19. [Link]

- EBSCO. (n.d.). Coleus forskohlii's therapeutic uses | Research Starters. [Link]

- ResearchGate. (n.d.).

- Drugs.com. (n.d.). This compound Uses, Benefits & Side Effects. [Link]

- Pharmacognosy Magazine. (n.d.).

- Quick Company. (n.d.). Standardized Method For Extraction And Purification of this compound From The Roots Of Coleus Forskohlii. [Link]

- RxList. (n.d.). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

- Clark, R. B., Goka, T. J., et al. (1982). Distinct mechanisms of this compound-stimulated cyclic AMP accumulation and this compound-potentiated hormone responses in C6-2B cells. Molecular Pharmacology, 22(3), 609-618. [Link]

- Li, Y., Wang, Z., et al. (2024). This compound is an effective therapeutic small molecule for the treatment of hypertrophic cardiomyopathy through ADCY6/cAMP/PKA pathway. European Journal of Pharmacology, 978, 176770. [Link]

- PeaceHealth. (n.d.).

- Lokesh, B., Deepa, R., & Divya, K. (2018). Medicinal Coleus (Coleus forskohlii Briq): A phytochemical crop of commercial significance - Review. Journal of Pharmacognosy and Phytochemistry. [Link]

- International Journal Of Ayurvedic And Herbal Medicine. (2013). A Comprehensive Review : Coleus Forskohlii. [Link]

- Wikipedia. (n.d.).

- ResearchGate. (n.d.).

- Chen, T. C., Hinton, D. R., et al. (1998). Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas.

- ResearchGate. (n.d.). This compound production by constitutive and GT‐specific engineering in.... [Link]

- Henderson, S., Magu, B., et al. (2005). Effects of Coleus Forskohlii Supplementation on Body Composition and Hematological Profiles in Mildly Overweight Women. Journal of the International Society of Sports Nutrition, 2(2), 54-62. [Link]

- Ju, M., Liu, D., & Yuan, Y. (2021). Progress in heterologous biosynthesis of this compound. PubMed. [Link]

- George, J., & Kumar, A. (2024). Biotechnological interventions for the production of this compound, an active compound from the medicinal plant, Coleus forskohlii. PubMed. [Link]

- Semantic Scholar. (n.d.). Progress in heterologous biosynthesis of this compound. [Link]

- Healthline. (n.d.). Does this compound Actually Work? An Evidence-Based Review. [Link]

Sources

- 1. This compound: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]

- 2. altmedrev.com [altmedrev.com]

- 3. phytojournal.com [phytojournal.com]

- 4. interscience.org.uk [interscience.org.uk]

- 5. mskcc.org [mskcc.org]

- 6. Coleus forskohlii's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 7. Coleus forskohlii | Musculoskeletal Key [musculoskeletalkey.com]

- 8. Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii | eLife [elifesciences.org]

- 9. Progress in heterologous biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of this compound biosynthetic pathway in Coleus forskohlii | FP7 | CORDIS | Komisja Europejska [cordis.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Biotechnological interventions for the production of this compound, an active compound from the medicinal plant, Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mechotech.in [mechotech.in]

- 16. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 17. researchgate.net [researchgate.net]

- 18. phcog.com [phcog.com]

- 19. "Standardized Method For Extraction And Purificationof this compound From [quickcompany.in]

- 20. This compound: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. goldbio.com [goldbio.com]

- 23. This compound - Wikipedia [en.wikipedia.org]

- 24. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 25. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Distinct mechanisms of this compound-stimulated cyclic AMP accumulation and this compound-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. stemcell.com [stemcell.com]

- 28. This compound is an effective therapeutic small molecule for the treatment of hypertrophic cardiomyopathy through ADCY6/cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effects of Coleus Forskohlii Supplementation on Body Composition and Hematological Profiles in Mildly Overweight Women - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Does this compound Actually Work? An Evidence-Based Review [healthline.com]

- 31. drugs.com [drugs.com]

- 32. Progress in heterologous biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. [PDF] Progress in heterologous biosynthesis of this compound | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to Forskolin's Role in G Protein-Coupled Receptor (GPCR) Signaling

Introduction: The Centrality of cAMP in GPCR Signaling

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, regulating nearly every aspect of physiology and disease.[1][2] Their critical role has made them the most intensively studied class of drug targets, accounting for a significant portion of all approved therapeutic drugs.[2][3][4] A cornerstone of GPCR signal transduction is the generation of intracellular second messengers, with cyclic adenosine monophosphate (cAMP) being one of the most ubiquitous and vital.[5][6]

The intracellular concentration of cAMP is dynamically regulated by the interplay between two key classes of heterotrimeric G proteins: the stimulatory G protein (Gs) and the inhibitory G protein (Gi).[5] Understanding the modulation of cAMP is therefore fundamental to characterizing GPCR function. This guide provides a technical deep-dive into the use of forskolin, a labdane diterpene, as an indispensable tool for elucidating the signaling pathways of Gs- and Gi-coupled receptors.

The Adenylyl Cyclase-cAMP Axis: A Tale of Two G Proteins

GPCR signaling through the cAMP pathway is governed by the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[5] The activity of this enzyme is bidirectionally controlled by Gs and Gi proteins.

-

Gs-Coupled Receptors: Upon activation by an agonist, these receptors recruit and activate Gs proteins. The Gsα subunit then dissociates and directly binds to and activates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.[2][7]

-

Gi-Coupled Receptors: Conversely, agonist binding to Gi-coupled receptors leads to the activation of Gi proteins. The Giα subunit inhibits adenylyl cyclase activity, thereby decreasing intracellular cAMP production.[5][8]

This elegant push-pull mechanism allows for precise cellular control in response to a vast array of extracellular signals. The challenge for researchers lies in accurately measuring these changes, especially the inhibitory signals from Gi-coupled receptors, where basal cAMP levels can be very low.[8]

Diagram: The Gs and Gi Signaling Pathways

Caption: this compound directly activates Adenylyl Cyclase, bypassing GPCRs.

This compound: A Unique Pharmacological Tool

This compound is a natural diterpene isolated from the roots of the Coleus forskohlii plant.[5] Its utility in research stems from its unique ability to directly, rapidly, and reversibly activate most isoforms of adenylyl cyclase.[9][10] This action bypasses the need for GPCR and G protein activation, making it a receptor-independent method to elevate intracellular cAMP levels.[5]

This direct mechanism of action is precisely what makes this compound an invaluable tool.[5][9] It allows researchers to artificially induce the cAMP pathway to:

-

Amplify Gs Signaling: Potentiate the signal from a Gs-coupled receptor agonist, making subtle responses more easily detectable.[11][12]

-

Establish a Signal Window for Gi Signaling: Create a high, stable level of intracellular cAMP. Against this elevated background, the inhibitory action of a Gi-coupled receptor agonist becomes readily measurable as a decrease in the signal.[13][14]

Core Applications & Experimental Protocols

As a Senior Application Scientist, the key is not just to perform an assay, but to understand its design. The following protocols are presented as self-validating systems, with controls built in to ensure data integrity and trustworthiness.

Application 1: Characterizing Gi-Coupled Receptor Activation via cAMP Inhibition

This is the most common and powerful application of this compound. The goal is to measure the ability of a test compound (an agonist) to activate a Gi-coupled receptor and inhibit this compound-stimulated cAMP production.

Causality Behind Experimental Choices:

-

Why use this compound? Basal cAMP levels are often too low to detect a further decrease upon Gi activation.[8] this compound elevates cAMP to a level that is within the linear detection range of the assay, creating a robust signal window to observe inhibition.[14]

-

Why pre-incubate with the agonist? The Gi-mediated inhibitory signal needs to be active before adenylyl cyclase is maximally stimulated by this compound. This ensures the assay measures inhibition of AC, not a subsequent breakdown of already-produced cAMP.

-

Why use a phosphodiesterase (PDE) inhibitor (e.g., IBMX)? PDEs are enzymes that degrade cAMP. Including a PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) prevents the breakdown of the generated cAMP, stabilizing the signal and increasing the assay window.[15]

This protocol is based on the principles of a competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as LANCE® or HTRF®.[16][17][18]

-

Cell Preparation:

-

Culture cells expressing the Gi-coupled receptor of interest to ~80-90% confluency.

-

Harvest cells and resuspend in stimulation buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX).

-

Determine cell density and adjust to the optimal concentration (typically determined via cell number titration, e.g., 5,000 cells/well).[19]

-

-

Agonist Treatment:

-

Dispense 5 µL of cell suspension into a 384-well white assay plate.

-

Add 5 µL of test compound (agonist) at various concentrations (2x final concentration). For controls, add 5 µL of buffer.

-

Incubate for 15-30 minutes at room temperature. This allows the agonist to bind and activate the Gi pathway.

-

-

This compound Stimulation:

-

Prepare a solution of this compound in stimulation buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). The optimal this compound concentration should be determined experimentally to yield an EC₈₀ response.[14][19]

-

Add 10 µL of the this compound solution to all wells except the "basal" control wells (add buffer instead).

-

Incubate for 30 minutes at room temperature.

-

-

Detection (Lysis and Reagent Addition):

-

Add 10 µL of the TR-FRET detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody, prepared according to the manufacturer's protocol) to all wells.[15] This step typically includes a lysis agent.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

-

Calculate the 665/615 ratio for each well.

-

Diagram: Workflow for a Gi-Coupled Receptor Inhibition Assay

Caption: Step-by-step workflow for a typical Gi-coupled receptor assay.

Data Presentation & Interpretation (Gi Assay)

The raw TR-FRET ratio is inversely proportional to the amount of cAMP produced. Data should be converted to percent inhibition relative to the this compound-only (0% inhibition) and basal (100% inhibition) controls.

| Treatment Condition | Representative TR-FRET Ratio | [cAMP] | % Inhibition | Purpose |

| Basal (Cells + Buffer) | 2.5 | Low | 100% | Defines the baseline cAMP level. |

| This compound Max (Cells + FSK) | 0.5 | High | 0% | Defines the maximum stimulated signal. |

| Agonist + FSK | 1.5 | Medium | 50% | Measures the inhibitory effect of the agonist. |

Plotting the percent inhibition against the log of the agonist concentration and fitting to a four-parameter logistic equation will yield the IC₅₀ (the concentration of agonist that produces 50% of the maximum inhibition).

Application 2: Characterizing Gs-Coupled Receptor Activation

While a Gs-agonist alone will increase cAMP, co-stimulation with a low concentration of this compound can potentiate this response. This is useful for receptors that produce a weak signal or when using limited numbers of cells.

Causality Behind Experimental Choices:

-

Why use a low concentration of this compound? The goal is to synergize with, not overwhelm, the Gs-agonist signal. A full dose-response curve for this compound should be run to determine a concentration that gives a submaximal response (e.g., EC₁₀-EC₂₀).

-

Why co-incubate? Here, the agonist and this compound work together to activate adenylyl cyclase. Simultaneous addition is standard practice.

The protocol is similar to the Gi assay, with a key modification in the stimulation step:

-

Cell Preparation: As above.

-

Co-stimulation:

-

Dispense 5 µL of cell suspension into the assay plate.

-

Add 5 µL of Gs-agonist at various concentrations (2x final).

-

Immediately add 10 µL of a submaximal concentration of this compound (2x final).

-

Incubate for 30-60 minutes at room temperature.

-

-

Detection & Data Acquisition: As above.

The data is analyzed to determine the EC₅₀ of the Gs-agonist, which is the concentration that produces 50% of its maximal response.

Critical Considerations and Limitations

While powerful, this compound is not without its complexities. A thorough understanding of its properties is crucial for robust experimental design.

-

This compound Titration is Essential: The optimal concentration of forsklin is highly dependent on the cell type and receptor expression level.[19] For Gi assays, a concentration that yields ~80% of the maximal cAMP response (EC₈₀) is typically a good starting point to ensure a large signal window without saturating the system.[14]

-

Potential Off-Target Effects: While primarily known as an adenylyl cyclase activator, at high concentrations, this compound has been reported to interact with other cellular components, including ion channels and other enzymes.[20][21] These potential non-cAMP-mediated effects should be considered when interpreting unusual results.

-

Reversible Action: this compound's activation of adenylyl cyclase is reversible.[9][11] This is generally an advantage, allowing for dynamic studies, but it means that washout experiments are feasible if needed.

-

Safety and Handling: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in aqueous buffer for experiments.[20] Standard laboratory safety procedures should be followed.

Conclusion

This compound's unique, receptor-independent mechanism of adenylyl cyclase activation has cemented its status as an essential pharmacological tool in GPCR research.[5][9] Its ability to reliably and robustly elevate intracellular cAMP provides the necessary experimental window to dissect the inhibitory signaling of Gi-coupled receptors—a task that would otherwise be fraught with technical challenges. Furthermore, its synergistic action with Gs-coupled pathways offers a means to amplify and study weak signals. By understanding the causality behind its use and implementing well-controlled, self-validating protocols, researchers in basic science and drug development can continue to leverage this compound to unravel the complexities of GPCR signaling.

References

- This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells.

- This compound as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling. (Source: PubMed) [Link]

- This compound and derivatives as tools for studying the role of cAMP. (Source: PubMed) [Link]

- This compound and derivatives as tools for studying the role of cAMP.

- Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and. (Source: SlideShare) [https://www.slideshare.net/PerkinElmer, Inc./lance-ultra-c-amp-a-new-two-component-trfret-c-amp-assay-for-hts-of-gs-and-gi-coupled-receptors-14811126]([Link], Inc./lance-ultra-c-amp-a-new-two-component-trfret-c-amp-assay-for-hts-of-gs-and-gi-coupled-receptors-14811126)

- 4 Guides to Optimize your Gαs and Gαi GPCR assays. (Source: Technology Networks) [Link]

- Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (Source: Molecular Devices) [Link]

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (Source: NCBI Assay Guidance Manual) [Link]

- This compound-free cAMP assay for Gi-coupled receptors.

- Recruitment of endosomal signaling mediates the this compound modulation of guinea pig cardiac neuron excitability.

- GPCRs (G Protein Coupled Receptors): A Guide. (Source: Assay Genie) [Link]

- This compound Explained: Benefits, Dosage & Side Effects. (Source: Mr Supplement) [Link]

- This compound: Health Benefits, Common Uses, Side Effects, and Risks. (Source: WebMD) [Link]

- G Protein-Coupled Receptors: A Century of Research and Discovery. (Source: PubMed) [Link]

- Recent progress in assays for GPCR drug discovery. (Source: American Physiological Society) [Link]

- This compound Adenylyl cyclase 27067. (Source: BPS Bioscience) [Link]

- G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. (Source: MDPI) [Link]

- Structure, function and drug discovery of GPCR signaling. (Source: PubMed Central) [Link]

- GPCR Signaling Assays. (Source: Agilent) [Link]

- This compound-free cAMP assay for Gi-coupled receptors. (Source: PubMed) [Link]

- Biotechnological interventions for the production of this compound, an active compound from the medicinal plant, Coleus forskohlii.

- The Natural cAMP Elevating Compound this compound in Cancer Therapy: Is It Time? (Source: PubMed) [Link]

- This compound - Wikipedia. (Source: Wikipedia) [Link]

- This compound Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A. (Source: Frontiers) [Link]

- G protein-coupled receptor signaling: transducers and effectors. (Source: PubMed) [Link]

- This compound for Weight Loss: The Real Deal or Just Another Hyped Supplement? (Source: Dr. Axe) [Link]

- Natural compound this compound enhances chemotherapy effectiveness against aggressive leukemia. (Source: News-Medical.Net) [Link]

- This compound dose response for cAMP accumulation in cells lacking G 1/2...

- Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using biolumin. (Source: bioRxiv) [Link]

- This compound as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling.

Sources

- 1. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. GPCR Signaling Assays [worldwide.promega.com]

- 5. goldbio.com [goldbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HTRF this compound Adenylyl Cyclase Activator, 40 µL | Revvity [revvity.co.jp]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. blossombio.com [blossombio.com]

- 16. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 17. revvity.com [revvity.com]

- 18. bioline.ru [bioline.ru]

- 19. revvity.com [revvity.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Frontiers | this compound Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A [frontiersin.org]

A Deep Dive into the Forskolin-Adenylyl Cyclase Axis: An In-depth Technical Guide

This guide provides a comprehensive exploration of the intricate relationship between the labdane diterpene, Forskolin, and the various isoforms of adenylyl cyclase (AC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver actionable insights into the mechanistic underpinnings and practical applications of this powerful interaction. We will delve into the structural basis of this compound's activity, its differential effects on adenylyl cyclase isoforms, and the experimental methodologies crucial for its study.

Section 1: The Central Players: Adenylyl Cyclase Isoforms and the Ubiquitous Second Messenger, cAMP

Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) into the indispensable second messenger, cyclic adenosine monophosphate (cAMP).[1] In mammals, there are nine transmembrane isoforms (AC1-9) and one soluble isoform (sAC), each exhibiting distinct tissue distribution and regulatory properties.[1][2] This isoform diversity allows for a high degree of specificity in cellular signaling, enabling a single second messenger to elicit a vast array of physiological responses.

The transmembrane AC isoforms are key effectors of G protein-coupled receptors (GPCRs), with their activity being modulated by Gαs (stimulatory) and Gαi (inhibitory) proteins.[1][3] The spatial and temporal control of cAMP production, orchestrated by the specific AC isoforms present in a given cell, is critical for regulating a multitude of cellular processes, including metabolism, gene transcription, and cell growth and differentiation.[4][5]

Section 2: this compound: A Unique Modulator of Adenylyl Cyclase Activity

This compound, derived from the root of the Coleus forskohlii plant, is a widely utilized research tool due to its ability to directly and potently activate most transmembrane adenylyl cyclase isoforms.[3][6] Unlike receptor agonists that indirectly activate AC via G proteins, this compound bypasses this step, providing a direct means of elevating intracellular cAMP levels.[3] This direct mode of action makes it an invaluable tool for dissecting cAMP-mediated signaling pathways.[7][8]

The Structural Basis of this compound's Interaction with Adenylyl Cyclase

The catalytic core of transmembrane adenylyl cyclases is formed by the dimerization of two intracellular domains, C1 and C2.[9][10] this compound binds to a hydrophobic pocket at the interface of these two domains.[2][3] Crystallographic studies have revealed that the binding of this compound promotes the assembly of the C1 and C2 domains into an active conformation, thereby stimulating the catalytic conversion of ATP to cAMP.[9][11]

A critical molecular interaction for the activation of adenylyl cyclase by this compound involves a hydrogen bond between the C1-hydroxyl group of the this compound molecule and a specific residue within the C1 domain of the enzyme.[11][12] This interaction is believed to trigger a conformational change that leads to the activation of the catalytic site.[12] Notably, adenylyl cyclase isoform 9 (AC9) lacks a key residue in this binding pocket, rendering it insensitive to this compound.[2]

Figure 1: Mechanism of this compound-mediated activation of adenylyl cyclase.

Differential Activation of Adenylyl Cyclase Isoforms by this compound

A key aspect of the this compound-adenylyl cyclase interaction is its isoform-specific nature. While this compound activates most transmembrane AC isoforms, the potency and efficacy of this activation can vary significantly.[13][14] Furthermore, the interplay between this compound and G-protein stimulation is not uniform across all isoforms. For some isoforms, such as AC1, AC3, and AC8, the effects of this compound and Gsα are additive, while for others, like AC2, AC4, AC5, and AC6, they are synergistic.[2]

This differential sensitivity allows for the nuanced dissection of cellular signaling pathways. Moreover, the study of this compound analogs has revealed compounds that can act as partial agonists, antagonists, or even inverse agonists at specific AC isoforms, opening avenues for the development of isoform-selective modulators.[13][14]

| Isoform | This compound Effect | Interaction with Gsα |

| AC1 | Activation | Additive |

| AC2 | Activation | Synergistic |

| AC3 | Activation | Additive |

| AC4 | Activation | Synergistic |

| AC5 | Activation | Synergistic |

| AC6 | Activation | Synergistic |

| AC7 | Activation | Synergistic |

| AC8 | Activation | Additive |

| AC9 | No effect | - |

Table 1: Summary of this compound's Effects on Transmembrane Adenylyl Cyclase Isoforms [2]

Section 3: Experimental Methodologies for Studying the this compound-Adenylyl Cyclase Interaction

A robust understanding of the this compound-adenylyl cyclase interaction necessitates the use of precise and reliable experimental techniques. The following section outlines key protocols for measuring adenylyl cyclase activity and intracellular cAMP levels.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the conversion of a labeled ATP substrate to labeled cAMP.

Protocol: Radioenzymatic Adenylyl Cyclase Activity Assay

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and the membrane preparation.

-

Add [α-³²P]ATP to the reaction mixture.

-

Initiate the reaction by adding this compound or other test compounds at various concentrations.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Separation and Quantification of [³²P]cAMP:

-

Terminate the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and SDS).

-

Separate the [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.[15]

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of adenylyl cyclase (pmol of cAMP produced per minute per mg of protein).

-

Plot the adenylyl cyclase activity against the concentration of this compound to determine the EC50 value.

-

Figure 2: Workflow for a radioenzymatic adenylyl cyclase activity assay.

Measurement of Intracellular cAMP Levels

Several methods are available for quantifying intracellular cAMP levels, including immunoassays and bioluminescent assays.

Protocol: cAMP-Glo™ Assay (Bioluminescent)

This commercially available assay from Promega provides a simple and high-throughput method for measuring cAMP levels.[16]

-

Cell Culture and Treatment:

-

Cell Lysis and cAMP Detection:

-

Add the cAMP-Glo™ Lysis Buffer to the wells to lyse the cells and release cAMP.

-

Add the cAMP Detection Solution, which contains protein kinase A (PKA). In the presence of cAMP, the catalytic subunits of PKA are activated.

-

-

Luminescence Measurement:

-

Add the Kinase-Glo® Reagent, which contains luciferase and its substrate. The activated PKA will consume ATP, leading to a decrease in the amount of ATP available for the luciferase reaction.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP in the sample.[18]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Section 4: this compound as a Tool in Drug Discovery and Development

The ability of this compound to directly activate adenylyl cyclase makes it an indispensable tool in drug discovery.[7][19] It is widely used in high-throughput screening campaigns to identify compounds that modulate the activity of GPCRs that signal through adenylyl cyclase.[17] By pre-stimulating cells with this compound to elevate basal cAMP levels, researchers can more readily detect the inhibitory effects of Gi-coupled receptor agonists.[17] Conversely, this compound can be used to potentiate the effects of Gs-coupled receptor agonists.[6]

Furthermore, the differential sensitivity of AC isoforms to this compound and its analogs provides a platform for the development of isoform-selective AC modulators.[13][14] Such compounds hold therapeutic potential for a variety of diseases, including cardiovascular and neurological disorders, where specific AC isoforms play critical roles.[4][20]

Section 5: Conclusion

The interaction between this compound and adenylyl cyclase isoforms is a cornerstone of cAMP signaling research. This guide has provided a detailed overview of the molecular mechanisms, isoform-specific effects, and experimental methodologies central to understanding and exploiting this interaction. A thorough grasp of these principles is essential for any scientist working in the fields of cell signaling, pharmacology, and drug discovery. The continued exploration of this fascinating interplay will undoubtedly lead to new insights into the complex world of cellular communication and pave the way for novel therapeutic strategies.

References

- Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC. (n.d.). PubMed Central. [Link]

- Physiological roles of mammalian transmembrane adenylyl cyclase isoforms. (2022). Physiological Reviews, 102(2), 949–997. [Link]

- Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with this compound Analogs - PMC. (2009). The Journal of Biological Chemistry, 284(43), 29438–29447. [Link]

- Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles. (2022). Frontiers in Pharmacology, 13, 969018. [Link]

- Activation and inhibition of adenylyl cyclase isoforms by this compound analogs. (2008). The Journal of Pharmacology and Experimental Therapeutics, 325(1), 27–36. [Link]

- Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PMC. (2021). Physiological Reviews, 102(2), 949–997. [Link]

- Physiological roles of mammalian transmembrane adenylyl cyclase isoforms. (2022). Physiological Reviews, 102(2), 949–997. [Link]

- This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells. (1981). Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3363–3367. [Link]

- Activation and Inhibition of Adenylyl Cyclase Isoforms by this compound Analogs. (2008). The Journal of Pharmacology and Experimental Therapeutics, 325(1), 27-36. [Link]

- This compound as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC. (2012). Journal of Pharmacology and Experimental Therapeutics, 343(3), 539–546. [Link]

- Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. (2016). Bio-protocol, 6(8), e1782. [Link]

- Distinct mechanisms of this compound-stimulated cyclic AMP accumulation and this compound-potentiated hormone responses in C6-2B cells. (1984). Molecular Pharmacology, 25(1), 101–110. [Link]

- Differential interactions of the catalytic subunits of adenylyl cyclase with this compound analogs. (2009). The Journal of Biological Chemistry, 284(43), 29438–29447. [Link]

- This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells. (1981). Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3363–3367. [Link]

- Differential Activation of Adenylyl Cyclases by Spatial and Procedural Learning - PMC. (1998). The Journal of Neuroscience, 18(16), 6109–6117. [Link]

- This compound requires more than the catalytic unit to activate adenylate cyclase. (1982). Molecular and Cellular Endocrinology, 28(3), 681–690. [Link]

- Interaction of this compound with dually regulated adenylate cyclase. (1984).

- Structure of the adenylyl cyclase catalytic core. (1997).